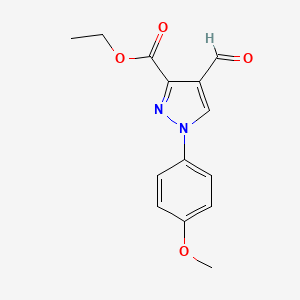

Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ホルミル-1-(4-メトキシフェニル)-1H-ピラゾール-3-カルボン酸エチルは、ピラゾールファミリーに属する有機化合物です。この化合物は、ホルミル基、メトキシフェニル基、およびエチルエステル基で置換されたピラゾール環を含むユニークな構造によって特徴付けられます。

準備方法

合成経路と反応条件

4-ホルミル-1-(4-メトキシフェニル)-1H-ピラゾール-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、ヒドラジン水和物の存在下で、4-メトキシベンズアルデヒドとアセト酢酸エチルを縮合させてピラゾール環を形成することです。反応は通常、エタノール溶媒中で還流条件下で行われます。得られた中間体は、ギ酸またはビルスメイヤー・ハーク試薬などのホルミル化剤を用いてホルミル化され、ピラゾール環の4位にホルミル基が導入されます。

工業生産方法

この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産用に最適化されています。これには、連続フローリアクターの使用が含まれ、反応条件の一貫性と収率の向上を確保します。触媒と溶媒は、効率を最大化し、廃棄物を最小限に抑えるように選択され、グリーンケミストリーの原則に従っています。

化学反応の分析

反応の種類

4-ホルミル-1-(4-メトキシフェニル)-1H-ピラゾール-3-カルボン酸エチルは、以下を含むさまざまな化学反応を起こします。

酸化: ホルミル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます。

還元: ホルミル基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用してヒドロキシメチル基に還元できます。

置換: メトキシ基は、求核置換反応によって他の官能基に置換できます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。

置換: 塩基の存在下のアミンやチオールなどの求核剤。

主な生成物

酸化: 4-カルボキシ-1-(4-メトキシフェニル)-1H-ピラゾール-3-カルボン酸。

還元: 4-ヒドロキシメチル-1-(4-メトキシフェニル)-1H-ピラゾール-3-カルボン酸。

置換: 使用される求核剤に応じて、さまざまな置換ピラゾール。

科学研究への応用

4-ホルミル-1-(4-メトキシフェニル)-1H-ピラゾール-3-カルボン酸エチルは、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 抗菌作用や抗炎症作用を持つ生物活性化合物としての可能性について調査されています。

医学: 特に特定の酵素または受容体の阻害剤を設計する際に、創薬における潜在的な用途が探求されています。

産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されています。

科学的研究の応用

Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

4-ホルミル-1-(4-メトキシフェニル)-1H-ピラゾール-3-カルボン酸エチルの作用機序は、その用途によって異なります。医薬品化学において、それは酵素または受容体などの特定の分子標的に結合することにより、その活性を阻害する可能性があります。ホルミル基はタンパク質上の求核部位と相互作用することができ、ピラゾール環は芳香族残基とのπ-π相互作用に関与することができます。これらの相互作用は、標的タンパク質の活性を調節し、望ましい治療効果をもたらす可能性があります。

類似の化合物との比較

4-ホルミル-1-(4-メトキシフェニル)-1H-ピラゾール-3-カルボン酸エチルは、以下のような他のピラゾール誘導体と比較できます。

4-ホルミル-1-フェニル-1H-ピラゾール-3-カルボン酸エチル: メトキシ基がなく、反応性と生物活性に影響を与える可能性があります。

4-ホルミル-1-(4-ヒドロキシフェニル)-1H-ピラゾール-3-カルボン酸エチル: メトキシ基の代わりにヒドロキシル基を含み、溶解性と水素結合相互作用に影響を与える可能性があります。

4-ホルミル-1-(4-クロロフェニル)-1H-ピラゾール-3-カルボン酸エチル: 塩素原子の存在は、その電子求引性を強化し、特定の反応における反応性を高める可能性があります。

これらの比較は、4-ホルミル-1-(4-メトキシフェニル)-1H-ピラゾール-3-カルボン酸エチルのユニークな構造的特徴とその特定の用途における潜在的な利点を強調しています。

類似化合物との比較

Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.

Ethyl 4-formyl-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and hydrogen bonding interactions.

Ethyl 4-formyl-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate: The presence of a chlorine atom can enhance its electron-withdrawing properties and potentially increase its reactivity in certain reactions.

These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.

生物活性

Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, a synthetic organic compound belonging to the pyrazole class, has garnered attention for its potential biological activities. Its unique structural features, including a formyl group at the 4-position and a methoxyphenyl group at the 1-position, contribute to its reactivity and potential applications in medicinal chemistry.

- Molecular Formula : C14H14N2O4

- CAS Number : 1159691-45-8

- Molecular Weight : 274.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The formyl and methoxy groups enhance its lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The presence of the methoxy group is believed to enhance electron donation capabilities, thereby neutralizing free radicals effectively.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains. In vitro tests indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism is crucial in managing conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Key Functional Groups | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Formyl, Methoxy | Potential for varied reactivity | Antioxidant, Antimicrobial |

| Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | Hydroxy, Methoxy | Known for anti-inflammatory properties | Anti-inflammatory |

| Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate | Formyl | Lacks methoxy substitution | Limited biological activity |

Study on Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited a significant scavenging effect comparable to standard antioxidants like ascorbic acid.

Antimicrobial Evaluation

In another investigation published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, highlighting its potential as an alternative therapeutic agent.

Anti-inflammatory Mechanism Study

A recent in vivo study explored the anti-inflammatory effects of this compound in a rat model of induced inflammation. The findings revealed a significant reduction in inflammatory markers, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.

特性

分子式 |

C14H14N2O4 |

|---|---|

分子量 |

274.27 g/mol |

IUPAC名 |

ethyl 4-formyl-1-(4-methoxyphenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(18)13-10(9-17)8-16(15-13)11-4-6-12(19-2)7-5-11/h4-9H,3H2,1-2H3 |

InChIキー |

WYLSPYRVNRRTET-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。